molecular formula C29H30N2O6S B4827230 N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B4827230
M. Wt: 534.6 g/mol
InChI Key: HIFSNCAWBUPRHZ-UHFFFAOYSA-N
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Description

N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: is a complex organic compound characterized by multiple methoxy and dimethoxy groups attached to an isoquinoline and benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the isoquinoline and benzamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxy and dimethoxy precursors, along with catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.

    Cetylpyridinium chloride and domiphen bromide: Compounds with similar structural features and potential biological activities.

Uniqueness: N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to its specific combination of methoxy, dimethoxy, and isoquinoline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6S/c1-33-24-14-19(38-6)7-8-20(24)29(32)31-22-16-28(37-5)26(35-3)13-18(22)11-23-21-15-27(36-4)25(34-2)12-17(21)9-10-30-23/h7-10,12-16H,11H2,1-6H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFSNCAWBUPRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=C(C=C(C=C4)SC)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

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